Isoproscaline, scientifically known as 4-isopropoxy-3,5-dimethoxyphenethylamine, is a member of the phenethylamine class of compounds. It is structurally related to mescaline and proscaline and was first synthesized by David E. Nichols. Isoproscaline is known for its hallucinogenic, psychedelic, and entheogenic effects, although detailed studies on its psychopharmacological properties remain limited. The compound acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor, which is implicated in its psychoactive effects .
Isoproscaline is classified under the broader category of psychedelic compounds, specifically within the phenethylamine derivatives. Its synthesis can be traced back to research in the field of psychoactive substances, particularly those exploring the structure-activity relationships of hallucinogenic agents. The compound's classification as a psychedelic links it to various cultural and therapeutic contexts, often associated with altered states of consciousness and potential therapeutic applications .
The synthesis of isoproscaline involves several key steps that typically include the following:
The synthetic pathway often utilizes reagents that facilitate the introduction of the isopropoxy group while maintaining the integrity of the methoxy groups at positions 3 and 5. Reaction conditions such as temperature and solvent choice are critical for achieving high yields and purity.
Isoproscaline's molecular structure can be depicted as follows:
The compound's structural data can be confirmed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its molecular makeup and confirm its identity .
Isoproscaline can undergo various chemical reactions typical of phenethylamines:
Understanding these reactions requires knowledge of reaction mechanisms, including electrophilic aromatic substitution for modifications on the aromatic ring or nucleophilic substitutions involving the amine group .
The pharmacological effects of isoproscaline are primarily attributed to its action as an agonist at serotonin receptors, particularly:
Relevant data regarding its melting point, boiling point, and specific reactivity patterns are essential for laboratory handling and application.
Isoproscaline has potential applications in various fields:
Isoproscaline (4-isopropoxy-3,5-dimethoxyphenethylamine) emerged as part of systematic structural explorations within the scaline subclass of psychedelic phenethylamines during the 1970s. This research focused on modifying the three oxygen substituents of the natural psychedelic alkaloid mescaline (3,4,5-trimethoxyphenethylamine). Scalines specifically feature 3,5-dimethoxy-4-alkoxy substitutions, with isoproscaline bearing the isopropoxy group at the 4-position [1] [3]. This molecular design strategy aimed to investigate how alterations in electronic properties, steric bulk, and lipophilicity at the 4-position influenced psychedelic activity and receptor interactions [8].
Isoproscaline belongs to a select group of systematically investigated 4-position modified mescaline analogs, alongside proscaline (4-propoxy) and escaline (4-ethoxy). These compounds represented a shift from earlier phenethylamine research that predominantly explored substitutions on the 2,4,5-trisubstituted scaffold (e.g., 2C-B, 2C-I). The scaline series provided crucial insights into the pharmacological tolerance for larger alkoxy substituents at the 4-position of the phenethylamine core while retaining psychoactivity [3] [8]. Early human bioassays, documented in Alexander Shulgin's PiHKAL, indicated that these compounds maintained the characteristic psychedelic effects of mescaline but with modified potencies and durations, establishing the 4-alkoxy modifications as viable pathways for novel psychoactive phenethylamines .
Table 1: Key Structural Features of Mescaline and Selected Scalines
Compound Name | Substituent at Position 3 | Substituent at Position 4 | Substituent at Position 5 | Potency Relative to Mescaline |
---|---|---|---|---|
Mescaline | Methoxy (-OCH₃) | Methoxy (-OCH₃) | Methoxy (-OCH₃) | 1x (Reference) |
Proscaline | Methoxy (-OCH₃) | Propoxy (-OCH₂CH₂CH₃) | Methoxy (-OCH₃) | ~5-10x |
Escaline | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) | ~5-8x [8] |
Isoproscaline | Methoxy (-OCH₃) | Isopropoxy (-OCH(CH₃)₂) | Methoxy (-OCH₃) | ~5-10x [1] |
The synthesis of isoproscaline and related scalines exemplifies significant methodological progress in psychedelic phenethylamine chemistry. Early mescaline syntheses relied on direct halogenation or nitration of 3,4,5-trimethoxyphenethylamine precursors, but the introduction of specific 4-alkoxy groups required more refined strategies [5]. The core pathway involves protecting group chemistry and nucleophilic aromatic substitution. A key intermediate, syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), undergoes alkylation with isopropyl iodide or bromide under basic conditions (e.g., potassium carbonate in acetone) to install the isopropoxy group selectively at the 4-position. The resulting 4-isopropoxy-3,5-dimethoxybenzaldehyde is then subjected to a Henry reaction (nitroaldol condensation) with nitromethane, yielding the corresponding β-nitrostyrene derivative. Reduction of the nitro group and the double bond, typically using lithium aluminium hydride (LiAlH₄), furnishes isoproscaline as the free base, often isolated as the hydrochloride salt [3] [7].
Research into structure-activity relationships (SAR) within the scaline series revealed critical insights. Systematic variation of the 4-alkoxy chain length (methoxy, ethoxy, propoxy, isopropoxy, butoxy) demonstrated a clear correlation between lipophilicity and receptor affinity/potency. Extension beyond methoxy generally increased 5-HT2A receptor binding affinity compared to mescaline. For instance, fluorination of the alkoxy chain, as explored in later studies, further enhanced affinity and functional activity at serotonin receptors. These findings underscored the tolerance of the 5-HT2A receptor binding pocket for larger, more lipophilic substituents at the phenethylamine's 4-position [5]. Modern synthetic approaches, as reflected in recent research on fluorinated scalines, often employ microwave-assisted reactions and reductive amination techniques to improve efficiency and yields compared to the classical methods used for the initial synthesis of isoproscaline [7].
Table 2: Impact of 4-Alkoxy Chain on 5-HT2A Receptor Affinity (Scalines vs. Mescaline)
4-Substituent | Representative Compound | Approx. Kᵢ (nM) at 5-HT2A [5] | Relative Binding Affinity vs Mescaline |
---|---|---|---|
-OCH₃ (Methoxy) | Mescaline | 3000-6000 | 1x |
-OCH₂CH₃ (Ethoxy) | Escaline | ~500-1000 | ~6-10x |
-OCH₂CH₂CH₃ (Propoxy) | Proscaline | ~300-700 | ~8-15x |
-OCH(CH₃)₂ (Isopropoxy) | Isoproscaline | ~150-500 | ~10-30x |
-OCH₂CF₃ (Trifluoroethoxy) | Fluorinated Scaline Analogue | ~20-100 | ~50-200x |
David E. Nichols stands as the pivotal figure in the conception, synthesis, and initial pharmacological characterization of isoproscaline and the broader scaline family. His laboratory at Purdue University conducted groundbreaking work in the 1970s focused explicitly on understanding how systematic modifications to the mescaline structure influenced psychedelic activity, particularly emphasizing lipophilicity [3] [8] [10]. Nichols recognized that the 4-methoxy group of mescaline was a prime candidate for modification to probe steric and electronic effects without drastically altering the core phenethylamine structure. His group synthesized a series of mescaline analogs where the 4-methoxy group was replaced with various alkoxy groups (ethoxy, propoxy, isopropoxy), giving rise to escaline, proscaline, and isoproscaline, respectively [8].
Nichols' work was driven by a rigorous structure-activity relationship (SAR) approach. He hypothesized that increasing the lipophilicity of the 4-substituent could enhance brain penetration and receptor affinity. His studies provided experimental validation for this hypothesis. By measuring partition coefficients and correlating them with in vivo potency estimates (often from the literature or limited bioassays), Nichols demonstrated a significant trend: increasing the size and lipophilicity of the 4-alkoxy group (from methoxy to ethoxy to propoxy/isopropoxy) generally led to increased psychedelic potency in humans compared to mescaline [8] [10]. Isoproscaline, with its branched isopropyl group, represented an exploration of steric effects within this lipophilicity trend. This systematic exploration of 4-alkoxy mescaline analogs by the Nichols lab laid the essential chemical and conceptual groundwork for understanding how modifications at this specific position modulate interactions with serotonin receptors, particularly 5-HT2A, long before sophisticated receptor binding assays were commonplace [5]. While later research would delve deeper into receptor binding and functional activity, Nichols' synthesis and conceptual framing established isoproscaline and its analogs as crucial tools for understanding phenethylamine psychedelic pharmacology.
Table 3: Key Compounds Synthesized and Explored in David E. Nichols' Early Scaline Research
Compound Name | Chemical Name | 4-Substituent | Primary Contribution of Nichols' Work |
---|---|---|---|
Mescaline | 3,4,5-Trimethoxyphenethylamine | -OCH₃ (Methoxy) | Reference compound for SAR studies |
Escaline | 3,5-Dimethoxy-4-ethoxyphenethylamine | -OCH₂CH₃ (Ethoxy) | Demonstrated increased potency with ethyl vs methyl [8] |
Proscaline | 3,5-Dimethoxy-4-propoxyphenethylamine | -OCH₂CH₂CH₃ (Propoxy) | Explored linear alkyl chain extension, increased lipophilicity |
Isoproscaline | 3,5-Dimethoxy-4-isopropoxyphenethylamine | -OCH(CH₃)₂ (Isopropoxy) | Investigated steric effects of branched alkyl chain [3] [10] |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5